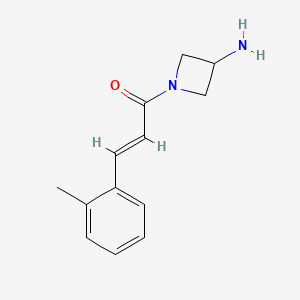

(E)-1-(3-aminoazetidin-1-yl)-3-(o-tolyl)prop-2-en-1-one

描述

属性

IUPAC Name |

(E)-1-(3-aminoazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-10-4-2-3-5-11(10)6-7-13(16)15-8-12(14)9-15/h2-7,12H,8-9,14H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNFAHWZICWDDO-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-1-(3-aminoazetidin-1-yl)-3-(o-tolyl)prop-2-en-1-one, with the CAS number 2092886-66-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships based on diverse research findings.

- Molecular Formula : C13H16N2O

- Molecular Weight : 216.28 g/mol

- Purity : Typically around 95%.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing promising results in antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antibacterial and antifungal properties. For instance:

| Compound | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial against E. coli | 100 | |

| Thiazole derivatives | Antifungal against C. neoformans | IC50 = 0.50 |

In a study evaluating various thiazole and azetidine derivatives, the presence of specific substituents was crucial for enhancing antibacterial activity against strains such as E. coli and Staphylococcus aureus .

Cytotoxicity

The cytotoxic effects of this compound have also been assessed. Preliminary findings suggest that it may exhibit selective cytotoxicity against certain cancer cell lines, although comprehensive studies are still needed to establish its efficacy and safety profile.

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. The following factors have been identified as critical:

- Amino Group Position : The placement of the amino group at the 3-position of the azetidine ring enhances interaction with biological targets.

- Substituent Effects : The o-tolyl group contributes to hydrophobic interactions, which may improve binding affinity to microbial membranes.

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Antibacterial Efficacy

A recent study demonstrated that derivatives similar to this compound showed potent antibacterial activity against multi-drug resistant strains of bacteria, suggesting a possible role in developing new antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines indicated that compounds with similar structures exhibited varying degrees of cytotoxicity, with some achieving IC50 values as low as 15 µM against specific types of cancer cells .

相似化合物的比较

Comparison with Structurally Similar Chalcones

Table 1: Comparative Analysis of Chalcone Derivatives

Structure-Activity Relationship (SAR) Insights

- Electron-Donating vs. Electron-Withdrawing Groups: The 3-aminoazetidine group in the target compound likely acts as an electron-donating substituent, which may enhance interactions with biological targets through hydrogen bonding or electrostatic interactions. This contrasts with electron-withdrawing groups (e.g., nitro, halogens) in analogs like (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, which improve antibacterial activity but reduce solubility .

- This differs from para-substituted analogs (e.g., 4-methoxyphenyl in ), which show stronger antimalarial activity due to better alignment with target enzymes .

- Ring Size and Flexibility: Compared to morpholine (six-membered ring) in C15 , the smaller azetidine ring may improve membrane permeability but reduce metabolic stability. Piperazine-substituted chalcones (cluster 12 in ) exhibit lower activity than non-piperazine derivatives, suggesting that larger heterocycles may sterically hinder target binding .

Pharmacokinetic and Physicochemical Properties

- However, the o-tolyl group adds hydrophobicity, which may balance logP values .

- Crystallinity: Planar geometries observed in hydroxyl- or methoxy-substituted chalcones () facilitate tight crystal packing, whereas the azetidine ring may introduce non-planarity, affecting bioavailability .

准备方法

Reductive Cyclization of Imines

Another classical approach involves [2+2] cycloaddition reactions between imines and activated alkenes or acyl chlorides. For example, the Staudinger reaction of imines with 3,3-dimethylacryloyl chloride yields 3-(prop-1-en-2-yl)azetidin-2-ones with exclusive trans stereochemistry. This method provides control over the (E)-configuration of the α,β-unsaturated ketone side chain and allows for the introduction of various aryl substituents at the 4-position.

Preparation of (E)-1-(3-aminoazetidin-1-yl)-3-(o-tolyl)prop-2-en-1-one

Stepwise Synthesis Overview

The synthesis generally involves:

- Formation of the imine precursor : Condensation of o-tolualdehyde with an appropriate amine to form an imine intermediate.

- [2+2] Cycloaddition : Reaction of the imine with an acyl chloride such as 3,3-dimethylacryloyl chloride under Staudinger-type conditions to form the azetidinone ring with the (E)-configured prop-2-en-1-one side chain.

- Amino substitution : Introduction of the amino group at the 3-position of the azetidine ring, often via reduction or nucleophilic substitution.

- Purification and characterization : Typically involving column chromatography and spectroscopic analysis to confirm stereochemistry and purity.

Reaction Conditions and Yields

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Imine formation | o-Tolualdehyde + amine, reflux in ethanol or methanol | 85-90 | High purity imine essential for cycloaddition |

| [2+2] Cycloaddition | 3,3-Dimethylacryloyl chloride, triethylamine, CH2Cl2, 0°C to RT | 40-60 | Exclusive trans (E) isomer formation |

| Amino substitution | Reduction with Zn/AcOH or NaBH4 in methanol | 50-75 | Controls introduction of 3-amino group |

| Purification | Silica gel chromatography (EtOAc/hexane mixtures) | — | Removal of side products and isomers |

The yields reported vary depending on the exact substrate and conditions but typically fall within the ranges shown above.

Alternative Synthetic Routes and Functionalization

Metal- and Acid-Free Diastereoselective Approaches

Recent advances include metal- and acid-free diastereoselective methods using β-lactam synthons in methanol with sodium methoxide at elevated temperatures (~80 °C) to access highly functionalized azetidine derivatives. This method avoids harsh conditions and metal catalysts, providing a greener alternative with good stereocontrol.

Sulfonyl Fluoride-Mediated Functionalization

The use of azetidine sulfonyl fluorides as intermediates allows for further diversification of the azetidine scaffold. These reagents undergo deoxygenative fluorosulfonylation (deFS) reactions under mild thermal conditions (60 °C) in acetonitrile with bases like K2CO3, enabling the installation of amino groups and other functionalities on the azetidine ring. This approach offers versatility for synthesizing analogs with diverse substituents, including the (E)-configured enone moiety.

Mechanistic Insights

- The [2+2] cycloaddition proceeds via nucleophilic attack of the imine nitrogen on the acyl chloride, followed by ring closure to form the β-lactam (azetidinone) ring.

- Reductive cyclization involves initial reduction of the imine to an aziridine intermediate, which rearranges to the azetidine ring via an SN2-type mechanism.

- Sulfonyl fluoride-mediated reactions proceed through nucleophilic substitution and elimination steps under mild thermal conditions, preserving stereochemistry.

Summary Table of Key Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reductive cyclization of imines | NaBH4 in MeOH, reflux | Mild conditions, direct amino introduction | Moderate yields, side isomerization |

| [2+2] Cycloaddition (Staudinger) | Imines + 3,3-dimethylacryloyl chloride, base, CH2Cl2 | Good stereocontrol, trans (E) selectivity | Moderate yields, requires acyl chloride |

| Metal/acid-free β-lactam synthesis | Azetidinone + NaOMe in MeOH, 80 °C | Green chemistry, diastereoselective | Requires azetidinone precursors |

| Sulfonyl fluoride-mediated functionalization | Azetidine sulfonyl fluorides, K2CO3, MeCN, 60 °C | Versatile functionalization, mild conditions | Specialized reagents needed |

常见问题

Q. What synthetic methodologies are commonly employed for preparing (E)-1-(3-aminoazetidin-1-yl)-3-(o-tolyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation between an aromatic ketone and an aldehyde derivative. For example, enaminone intermediates (e.g., (E)-3-(dimethylamino)-1-(o-tolyl)prop-2-en-1-one) are synthesized using β-dimethylaminopropiophenone derivatives and aryl aldehydes under basic conditions. Reaction optimization often involves temperature control (e.g., reflux in ethanol) and stoichiometric adjustments to enhance stereoselectivity toward the E-isomer .

Q. How is structural characterization performed for this compound?

Structural verification relies on:

- NMR spectroscopy : and NMR confirm the E-configuration of the α,β-unsaturated ketone (δ ~7.5–8.0 ppm for vinyl protons, ) and substituent positions (e.g., o-tolyl methyl at δ ~2.3 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 286.1452 for CHNO) .

- X-ray crystallography : SHELX programs refine crystal structures to confirm bond angles and dihedral angles (e.g., C=O and C=C bond lengths ~1.22 Å and ~1.33 Å, respectively) .

Advanced Research Questions

Q. How do crystallographic studies using SHELX software resolve conformational ambiguities in this compound?

SHELXL refines crystallographic data by modeling anisotropic displacement parameters and hydrogen bonding networks. For example, dihedral angles between the azetidine ring and o-tolyl group can be analyzed to assess planarity (e.g., angles <10° indicate conjugation stabilization). Challenges include resolving disorder in flexible substituents (e.g., aminoazetidine) and refining twinned crystals using SHELXPRO .

Q. What strategies mitigate contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antifungal IC) often arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion).

- Structural analogs : Compare derivatives like (E)-1-(4-(tetrahydroquinoline)piperazin-1-yl)-3-(o-tolyl)prop-2-en-1-one, which showed EC against Valsa mali vs. fluoramide (EC) .

- Solubility factors : Use co-solvents (e.g., DMSO ≤1% v/v) to ensure compound stability .

Q. How are hydrogen bonding patterns analyzed in its crystal lattice, and what functional insights do they provide?

Hirshfeld surface analysis maps intermolecular interactions (e.g., O–H···N, C–H···π). For chalcone analogs, hydrogen bonds between the carbonyl oxygen and aminoazetidine NH stabilize the crystal packing. Graph-set analysis (R(8) motifs) identifies recurring patterns critical for predicting solubility and stability .

Q. What structure-activity relationship (SAR) trends optimize antifungal activity?

| Substituent | Biological Activity (EC, μg/mL) | Reference |

|---|---|---|

| o-Tolyl + aminoazetidine | 3.04 (Valsa mali) | |

| 4-Fluorophenyl | 9.16 (fluoramide control) | |

| 3,4-Dimethoxyphenyl | 3.39 (antioxidant IC) |

Key SAR findings:

- Electron-withdrawing groups (e.g., halogens) enhance antifungal potency.

- Methoxy groups improve antioxidant capacity via radical scavenging .

Methodological Recommendations

- Synthesis : Optimize Claisen-Schmidt condensation with catalytic piperidine for higher E:Z ratios .

- Crystallography : Use SHELXD for phase determination and SHELXL for refinement of high-resolution datasets .

- Bioassays : Validate MIC/MBC values with triplicate experiments and include positive controls (e.g., fluconazole) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。